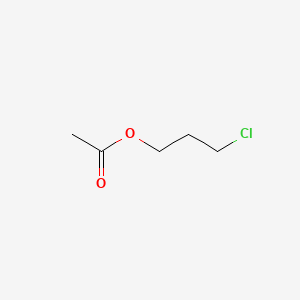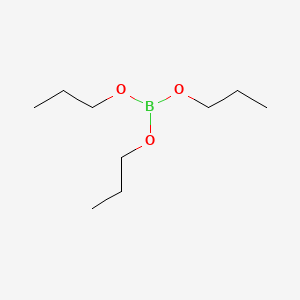
2-Chloro-5-fluorobenzonitrile
Vue d'ensemble
Description
2-Chloro-5-fluorobenzonitrile is an organic compound with the molecular formula C7H3ClFN. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 5 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Applications De Recherche Scientifique
2-Chloro-5-fluorobenzonitrile is widely used in scientific research due to its versatility:
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: It is a precursor in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Analyse Biochimique
Biochemical Properties
2-Chloro-5-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of cellulose synthesis. It interacts with enzymes and proteins involved in the synthesis of cell-wall polysaccharides. For instance, it has been shown to inhibit the incorporation of glucose into cell-wall polymers in cotton fibers . This inhibition is specific to cellulose synthesis, making this compound a valuable tool for studying cell-wall biosynthesis.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting cellulose synthesis, which is crucial for maintaining cell wall integrity. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. The compound’s impact on cell-wall synthesis can affect the overall growth and development of plant cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellulose synthase enzymes. By binding to these enzymes, it inhibits their activity, preventing the polymerization of glucose into cellulose. This inhibition disrupts the normal function of cellulose synthase, leading to a decrease in cellulose production. Additionally, this compound may affect other enzymes involved in cell-wall biosynthesis, further impacting the overall process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the inhibitory effects on cellulose synthesis can be reversed upon removal of the compound, with recovery to near control levels . This indicates that this compound is relatively stable and its effects are reversible, making it suitable for controlled experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and specific inhibition of cellulose synthesis. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell-wall biosynthesis. It interacts with enzymes such as cellulose synthase, inhibiting their activity and affecting the overall metabolic flux. The compound’s presence can lead to changes in metabolite levels, particularly those involved in the synthesis of cell-wall polysaccharides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness in inhibiting cellulose synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound . Another method involves the direct fluorination of 2-chlorobenzonitrile using a fluorinating agent such as Selectfluor .
Industrial Production Methods
In industrial settings, this compound is often produced through the ammoxidation of 2-chloro-5-fluorotoluene. This process involves the catalytic oxidation of the methyl group to a nitrile group in the presence of ammonia and a catalyst such as vanadium oxide supported on alumina .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: 2-chloro-5-fluoroaniline.
Oxidation: 2-chloro-5-fluorobenzoic acid.
Mécanisme D'action
The mechanism of action of 2-chloro-5-fluorobenzonitrile depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby modulating biological pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluorobenzonitrile
- 3-Chloro-5-fluorobenzonitrile
- 2-Bromo-5-fluorobenzonitrile
Uniqueness
2-Chloro-5-fluorobenzonitrile is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development and other applications .
Propriétés
IUPAC Name |
2-chloro-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTXAKDVIXNVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205976 | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-56-3 | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















